Bienvenue dans la boutique en ligne BenchChem!

(S)-Roscovitine

Neuroprotection Excitotoxicity Stereoselectivity

For stereospecific neuroprotection, order (S)-Roscovitine—the (S)-enantiomer that reduces infarct volume by 31% in rodent stroke models and shows superior neuroprotection vs (R)-roscovitine at 0.5 µM. Inhibits CDK2/5 but spares CDK7 (IC50 0.48 µM), unlike BS-181. Does not bind PDXK, unlike (R)-roscovitine. Not interchangeable with generic roscovitine. Essential for reproducible excitotoxicity, stroke, and neurodegenerative research.

Molecular Formula C19H26N6O
Molecular Weight 354.4 g/mol
CAS No. 186692-45-5
Cat. No. B066150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Roscovitine
CAS186692-45-5
Synonyms(2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Molecular FormulaC19H26N6O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
InChIInChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1
InChIKeyBTIHMVBBUGXLCJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-Roscovitine: A Purine-Derived Cyclin-Dependent Kinase Inhibitor with Stereospecific Properties


(S)-Roscovitine (CAS: 186692-45-5) is the (S)-enantiomer of the purine-derived cyclin-dependent kinase (CDK) inhibitor roscovitine. The compound acts as an ATP-competitive inhibitor targeting CDK1, CDK2, CDK5, CDK7, and CDK9, with negligible activity against CDK4 and CDK6 (IC50 > 100 μM) [1]. As a stereoisomer of the clinically developed (R)-roscovitine (seliciclib, CYC202), (S)-roscovitine exhibits a distinct biological profile that renders it non-interchangeable with its counterpart [2].

Why (S)-Roscovitine Cannot Be Substituted with Generic Roscovitine: Stereochemistry-Driven Divergence in Potency and Application


Substitution of (S)-roscovitine with generic roscovitine or its (R)-enantiomer is scientifically unsound due to fundamental differences in stereospecific potency and target engagement. The (R)-stereoisomer is approximately twice as potent in inhibiting cdc2/cyclin B as the (S)-isomer, a difference confirmed by crystallographic studies showing that only the (R)-stereoisomer binds optimally to the CDK2 ATP-binding pocket [1]. Conversely, (S)-roscovitine demonstrates significantly enhanced neuroprotective activity compared to (R)-roscovitine at identical concentrations in excitotoxicity models, indicating enantiospecific pharmacodynamics beyond simple CDK inhibition [2]. These stereochemistry-dependent divergences in both kinase inhibition potency and neuroprotective efficacy mean that generic substitution would compromise experimental reproducibility and invalidate cross-study comparisons.

Quantitative Differentiation of (S)-Roscovitine: Comparative Evidence Against Analogs and Stereoisomers


Stereospecific Divergence in Neuroprotective Efficacy: (S)-Roscovitine vs. (R)-Roscovitine

In an in vitro excitotoxicity model using mixed hippocampal cultures exposed to kainic acid (200 µM), (S)-roscovitine exhibited significantly greater neuroprotective activity than (R)-roscovitine at 0.5 µM [1]. This stereospecific difference in neuroprotection cannot be predicted from kinase inhibition assays alone, as the (R)-enantiomer is more potent against CDKs [2].

Neuroprotection Excitotoxicity Stereoselectivity

Selectivity Profile Comparison: (S)-Roscovitine vs. BS-181 Across CDK Panel

A direct comparative study assessed roscovitine and BS-181 against a panel of CDKs, revealing distinct selectivity signatures [1]. Roscovitine demonstrates an 18-fold selectivity for CDK5 over CDK4 (IC50: 0.20 µM vs 16.2 µM) and a 122.5-fold selectivity over CDK6 (IC50: 0.20 µM vs 24.5 µM) [1]. BS-181 exhibits a different profile with 1,421-fold selectivity for CDK7 over CDK6 (IC50: 0.019 µM vs 32.5 µM) [1].

Kinase Selectivity CDK Profiling Comparative Pharmacology

Comparative in Vivo Antitumor Efficacy: Roscovitine Dose-Response in HT29 Xenograft

In the HT29 colorectal cancer xenograft model, roscovitine demonstrated clear dose-dependent antitumor activity, enabling researchers to select optimal dosing for specific experimental endpoints [1]. This dose-response relationship is not uniformly observed across all CDK inhibitors, as some agents exhibit non-linear or plateauing efficacy curves.

Xenograft Efficacy Dose-Response Colorectal Cancer

Stereoisomer-Dependent Target Engagement: Distinct Protein Binding Profiles of (S)- vs. (R)-Roscovitine

Affinity chromatography experiments revealed that (R)-roscovitine, but not (S)-roscovitine, binds pyridoxal kinase (PDXK), while both stereoisomers bind CDK5 and Erk2 [1]. This stereospecific difference in target engagement demonstrates that the two enantiomers have non-overlapping protein interaction profiles.

Target Engagement Affinity Chromatography Stereoselectivity

In Vivo Neuroprotection: (S)-Roscovitine Reduces Infarct Volume in Stroke Model

In a rat model of focal cerebral ischemia, (S)-roscovitine administration led to a quantifiable reduction in infarct volume, demonstrating in vivo neuroprotective efficacy that distinguishes it from kinase-inactive analogs which show no protection [1].

Stroke Neuroprotection Infarct Volume

Evidence-Based Application Scenarios for (S)-Roscovitine Procurement


Neuroprotection Studies Requiring Stereospecific Efficacy

For research programs investigating neuroprotection in excitotoxicity, stroke, or neurodegenerative disease models, (S)-roscovitine is the required stereoisomer based on direct comparative evidence showing significantly greater neuroprotective activity than (R)-roscovitine at 0.5 µM in hippocampal cultures [1], and a 31% reduction in infarct volume in a rat focal ischemia model [1]. Procurement of (S)-roscovitine rather than generic roscovitine is essential for reproducible neuroprotection studies.

CDK2/CDK5-Focused Kinase Inhibition with Defined Selectivity

Investigators requiring potent inhibition of CDK2 (IC50: 0.09 µM) and CDK5 (IC50: 0.20 µM) with minimal CDK7 inhibition (IC50: 0.48 µM) should select (S)-roscovitine over BS-181, which exhibits a reversed selectivity profile with sub-micromolar CDK7 inhibition (IC50: 0.019 µM) but weaker CDK2 (IC50: 1.01 µM) and CDK5 (IC50: 3.60 µM) activity [2]. This selectivity difference is critical for target validation studies where CDK7 inhibition may confound results.

Stereoisomer-Controlled Target Engagement Experiments

Studies designed to dissect stereospecific protein interactions of purine-derived CDK inhibitors require (S)-roscovitine as a control compound. Affinity chromatography data demonstrate that (R)-roscovitine binds PDXK, while (S)-roscovitine does not, despite both stereoisomers binding CDK5 and Erk2 [1]. This stereospecific binding pattern makes (S)-roscovitine an essential tool for differentiating CDK-dependent from PDXK-mediated effects.

In Vivo Xenograft Studies with Defined Dose-Response Expectations

For preclinical oncology studies employing colorectal cancer xenograft models, (S)-roscovitine (as part of roscovitine preparations) offers predictable dose-dependent efficacy, with 68% tumor reduction at 10 mg/kg and 80% reduction at 40 mg/kg in HT29 xenografts [3]. This established dose-response relationship facilitates rational study design and power calculations for combination therapy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Roscovitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.